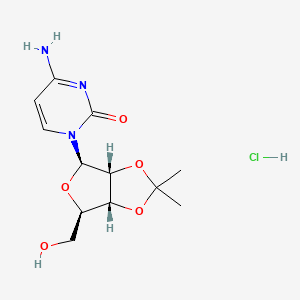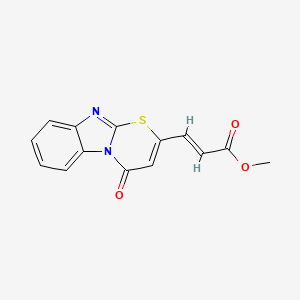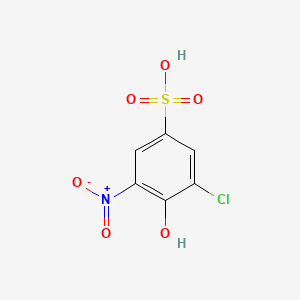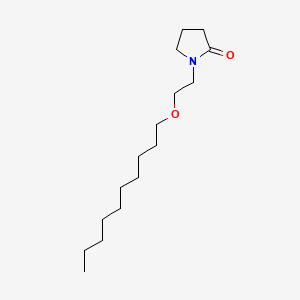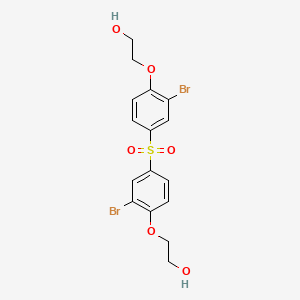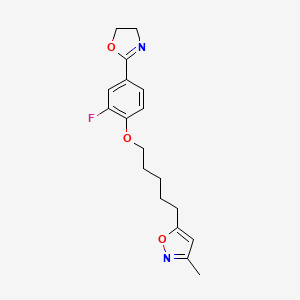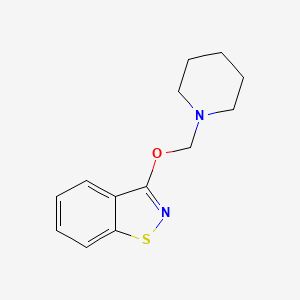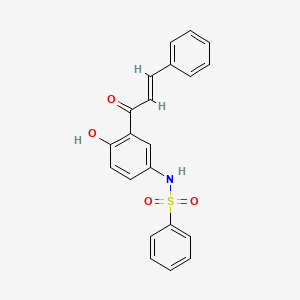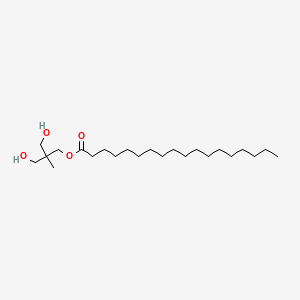
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate is an organic compound with the molecular formula C41H80O6. It is a type of ester formed from the reaction between stearic acid and a polyol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate can be synthesized through esterification reactions. The primary method involves the reaction of stearic acid with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acidic catalysts. The product is then purified through distillation or crystallization to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in lipid metabolism and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed by esterases to release stearic acid and the polyol, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Glycerol monostearate: Another ester of stearic acid, commonly used as an emulsifier.
Propylene glycol stearate: Similar in structure but with a different polyol component.
Sorbitan monostearate: Used in similar applications but derived from sorbitol.
Uniqueness
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate is unique due to its specific polyol component, which imparts distinct physical and chemical properties. Its structure allows for specific interactions with biological membranes and enzymes, making it valuable in both research and industrial applications.
Properties
CAS No. |
94088-83-2 |
|---|---|
Molecular Formula |
C23H46O4 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] octadecanoate |
InChI |
InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(26)27-21-23(2,19-24)20-25/h24-25H,3-21H2,1-2H3 |
InChI Key |
XVKLFAFJGQHUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


